molecular formula C14H13Cl4N B14063391 [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14063391
M. Wt: 337.1 g/mol
InChI Key: DWYWCDSYYTTWBA-UHFFFAOYSA-N
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Description

[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a phenyl ring followed by the introduction of a dimethylamine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxylamine, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and agrochemicals.

Mechanism of Action

The mechanism by which [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-methyl-amine
  • [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-ethyl-amine

Uniqueness

The uniqueness of [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of a dimethylamine group. This structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)13-10(16)6-8(15)7-11(13)17/h3-7,10,13H,1-2H3

InChI Key

DWYWCDSYYTTWBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1Cl)C2C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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